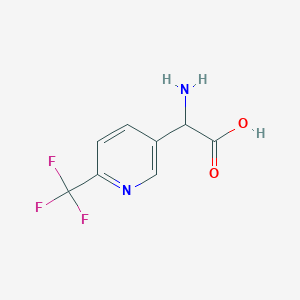
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid is a compound characterized by the presence of an amino group and a trifluoromethyl-substituted pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid typically involves the reaction of 2-amino-6-(trifluoromethyl)pyridine with glycine derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines.
Scientific Research Applications
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the trifluoromethyl-substituted pyridine ring play crucial roles in its binding affinity and activity. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-Methyl-6-(trifluoromethyl)pyridin-2-amine
- 3-Nitro-6-(trifluoromethyl)pyridin-2-amine
Uniqueness
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid is unique due to the presence of both an amino group and a trifluoromethyl-substituted pyridine ring.
Biological Activity
Introduction
2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid (CAS No. 1246548-47-9) is a compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a trifluoromethyl-substituted pyridine ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| CAS Number | 1246548-47-9 |
| LogP | 1.885 |
| PSA (Polar Surface Area) | 76.21 Ų |
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Biological Activities
-
Antagonistic Activity
- Research has shown that derivatives of this compound exhibit antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), a target implicated in pain signaling pathways. For instance, compounds derived from the parent structure demonstrated enhanced potency in antagonizing capsaicin-induced responses in CHO cells, indicating potential for analgesic applications .
-
Enzyme Inhibition
- The compound has been investigated as a potential inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes are crucial in the metabolism of branched-chain amino acids and have been linked to various cancer types. Inhibitors like BAY-069 (a derivative) displayed significant cellular activity and selectivity against BCATs, suggesting that similar compounds could be developed for therapeutic use in cancer treatment .
-
Therapeutic Potential
- The compound's structure suggests possible applications in treating neurological disorders and metabolic diseases due to its interaction with neurotransmitter systems and metabolic pathways. Its ability to modulate these systems positions it as a candidate for further pharmacological studies.
Case Studies
Case Study 1: TRPV1 Antagonism
In a study evaluating the structure-activity relationship (SAR) of various analogues, compounds based on the 2-amino structure were synthesized and tested for their ability to inhibit TRPV1. Notably, specific derivatives showed up to 46-fold increased potency compared to the parent compound, demonstrating significant promise for pain management therapies .
Case Study 2: BCAT Inhibition
A high-throughput screening campaign identified several pyridine-based compounds as potent BCAT inhibitors. Among these, derivatives resembling this compound were highlighted for their dual inhibition properties against BCAT1/2, showcasing their potential role in cancer metabolism modulation .
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-4(3-13-5)6(12)7(14)15/h1-3,6H,12H2,(H,14,15) |
InChI Key |
OTYFVHROHJRBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















